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Compound of Interest

Compound Name: Amycolatopsin A

Cat. No.: B10823587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the secondary metabolite profile of the

actinobacterium Amycolatopsis sp. MST-108494, a strain isolated from Australian soil. The

primary focus is on the novel glycosylated macrolactones, amycolatopsins A, B, and C, which

have demonstrated significant antimycobacterial activity. This document outlines the

quantitative data associated with these compounds, the experimental protocols for their

production and characterization, and a proposed biosynthetic pathway.

Core Secondary Metabolites: Amycolatopsins A, B,
and C
Amycolatopsis sp. MST-108494 is a notable producer of a rare class of secondary metabolites

known as amycolatopsins. These compounds are glycosylated polyketide macrolactones,

structurally related to the ammocidins and apoptolidins.

Quantitative Bioactivity Data
The amycolatopsins have been evaluated for their biological activity against various cell lines,

revealing potent and selective antimycobacterial properties. The quantitative data for

amycolatopsins A, B, and C are summarized in the table below.

Table 1: Quantitative Bioactivity of Amycolatopsins from Amycolatopsis sp. MST-108494
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Compound
Target
Organism/Cell Line

Bioactivity Metric Value

Amycolatopsin A
Mycobacterium bovis

(BCG)
IC50 0.4 µM

Mycobacterium

tuberculosis (H37Rv)
IC50 4.4 µM

Human Lung Cancer

(NCIH-460)
IC50 1.2 µM

Human Colon

Carcinoma (SW620)
IC50 0.08 µM

Amycolatopsin B
Human Lung Cancer

(NCIH-460)
IC50 0.28 µM

Human Colon

Carcinoma (SW620)
IC50 0.14 µM

Amycolatopsin C
Mycobacterium bovis

(BCG)
IC50 2.7 µM

Mycobacterium

tuberculosis (H37Rv)
IC50 5.7 µM

Experimental Protocols
The following sections detail the methodologies employed in the fermentation, extraction,

purification, and structure elucidation of the amycolatopsins from Amycolatopsis sp. MST-

108494.

Fermentation
A panel of fermentation and media optimization trials were conducted to enhance the

production of the target secondary metabolites. The optimal conditions involved two

complementary fermentation protocols.
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Fermentation Medium: Specific details of the optimized media composition are proprietary

but are based on standard actinomycete culture media.

Culture Conditions: The strain was cultivated under submerged fermentation conditions with

controlled aeration and agitation to ensure optimal growth and metabolite production.
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Caption: Fermentation workflow for amycolatopsin production.

Extraction and Purification
A multi-step process was utilized to extract and purify the amycolatopsins from the fermentation

broth.

Chemical Fractionation: The harvested fermentation broth was subjected to chemical

fractionation to separate the secondary metabolites from the culture medium and biomass.

Chromatographic Separation: The crude extract was then purified using a series of

chromatographic techniques, likely including solid-phase extraction (SPE), followed by high-

performance liquid chromatography (HPLC) to yield the pure amycolatopsins A, B, and C.
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Caption: Extraction and purification workflow for amycolatopsins.

Structure Elucidation
The chemical structures of the amycolatopsins were determined through detailed spectroscopic

analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments were performed to establish the planar structures and

stereochemistry of the compounds.

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the

elemental composition and confirm the molecular weights of the amycolatopsins.

Biosynthesis of Amycolatopsins
While the specific biosynthetic gene cluster for the amycolatopsins in Amycolatopsis sp. MST-

108494 has not yet been fully characterized, a putative pathway can be proposed based on

their polyketide structure. The biosynthesis is likely governed by a Type I polyketide synthase

(PKS) gene cluster.

Proposed Biosynthetic Pathway
The biosynthesis of the polyketide backbone of the amycolatopsins is expected to proceed

through the sequential condensation of acyl-CoA precursors by a modular PKS enzyme

complex. Subsequent post-PKS modifications, including glycosylation, are responsible for the

final structures of amycolatopsins A, B, and C.
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Caption: Proposed biosynthetic pathway for amycolatopsins.

Conclusion
Amycolatopsis sp. MST-108494 is a valuable source of novel antimycobacterial compounds.

The detailed characterization of amycolatopsins A, B, and C provides a strong foundation for

further research into their mechanism of action and potential as therapeutic agents. Future

work should focus on the elucidation of the complete biosynthetic pathway to enable
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bioengineering efforts for the production of novel analogs with improved pharmacological

properties.

To cite this document: BenchChem. [Secondary Metabolite Profile of Amycolatopsis sp.
MST-108494: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823587#amycolatopsis-sp-mst-108494-secondary-
metabolite-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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